6-Methyl-8,9-didehydro-ergoline-8-carboxylic acid
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Overview
Description
Paspalic acid is an indole-derived ergot alkaloid produced by fungi, particularly those in the Clavicipitaceae family. It is a secondary metabolite that plays a crucial role in the biosynthesis of other ergot alkaloids, such as lysergic acid . Paspalic acid is structurally characterized by its ergoline backbone, which is common among ergot alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paspalic acid can be synthesized through the oxidation of agroclavine to elymoclavine, followed by further oxidation to paspalic acid. This process involves two oxidation steps: a 2-electron oxidation and a 4-electron oxidation, typically catalyzed by cytochrome P450 monooxygenases .
Industrial Production Methods: Industrial production of paspalic acid often involves the cultivation of Claviceps species under controlled conditions to maximize the yield of ergot alkaloids. The sclerotia, or wintering bodies of the fungus, are harvested and processed to extract paspalic acid and other related compounds .
Chemical Reactions Analysis
Types of Reactions: Paspalic acid undergoes various chemical reactions, including:
Oxidation: Conversion of agroclavine to paspalic acid via elymoclavine involves oxidation steps.
Isomerization: Paspalic acid can be converted to lysergic acid through isomerization, either enzymatically or spontaneously.
Common Reagents and Conditions:
Oxidation Reagents: Cytochrome P450 monooxygenases are commonly used for the oxidation steps.
Isomerization Conditions: Isomerization can occur under mild conditions, often facilitated by specific enzymes.
Major Products Formed:
Lysergic Acid: A major product formed from the isomerization of paspalic acid.
Scientific Research Applications
Paspalic acid has several scientific research applications, including:
Mechanism of Action
Paspalic acid exerts its effects primarily through its role as a precursor in the biosynthesis of other ergot alkaloids. The conversion of agroclavine to paspalic acid involves oxidation steps catalyzed by cytochrome P450 monooxygenases . Paspalic acid can then be isomerized to lysergic acid, which is a key intermediate in the production of various ergot alkaloids .
Comparison with Similar Compounds
Lysergic Acid: Structurally similar and derived from paspalic acid through isomerization.
Elymoclavine: An intermediate in the oxidation of agroclavine to paspalic acid.
Agroclavine: A precursor in the biosynthesis of paspalic acid.
Uniqueness: Paspalic acid is unique in its role as a key intermediate in the biosynthesis of lysergic acid and other ergot alkaloids. Its structural characteristics and biosynthetic pathway distinguish it from other ergot alkaloids .
Properties
IUPAC Name |
7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCJTROKRDRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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